molecular formula C11H16ClN B1380949 (1-Benzylcyclopropyl)methanamine hydrochloride CAS No. 91245-62-4

(1-Benzylcyclopropyl)methanamine hydrochloride

Cat. No.: B1380949
CAS No.: 91245-62-4
M. Wt: 197.7 g/mol
InChI Key: UFYLOHBDHBHCAV-UHFFFAOYSA-N
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Description

(1-Benzylcyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H16ClN It is a hydrochloride salt of (1-Benzylcyclopropyl)methanamine, which is a derivative of cyclopropylmethanamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclopropyl)methanamine hydrochloride typically involves the reaction of benzyl chloride with cyclopropylmethanamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the benzyl group is introduced to the cyclopropylmethanamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Benzylcyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethanamine: A simpler analog without the benzyl group.

    Benzylamine: Lacks the cyclopropyl group but contains the benzyl moiety.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the benzyl group.

Uniqueness

(1-Benzylcyclopropyl)methanamine hydrochloride is unique due to the presence of both the benzyl and cyclopropyl groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications, offering a balance of reactivity and stability that is not found in simpler analogs.

Properties

IUPAC Name

(1-benzylcyclopropyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-9-11(6-7-11)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYLOHBDHBHCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylcyclopropyl)methanamine hydrochloride
Reactant of Route 2
(1-Benzylcyclopropyl)methanamine hydrochloride
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(1-Benzylcyclopropyl)methanamine hydrochloride
Reactant of Route 4
(1-Benzylcyclopropyl)methanamine hydrochloride
Reactant of Route 5
(1-Benzylcyclopropyl)methanamine hydrochloride
Reactant of Route 6
(1-Benzylcyclopropyl)methanamine hydrochloride

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